2-(4-Fluorophenyl)-2-methylpropan-1-amine

neuropharmacology dopamine depletion vesicular monoamine transporter

Select 2-(4-Fluorophenyl)-2-methylpropan-1-amine for CNS drug discovery programs where graded, moderate VMAT2 modulation is critical. Unlike the 4-chloro analog (70% dopamine depletion), this fluoro derivative produces a 45% reduction under identical conditions. Its XLogP3 of 2.2 ensures balanced membrane permeability, while the fluorine atom provides superior metabolic stability over non-halogenated analogs without the synthetic complexity of bromo-substituted variants. Procure this specific 4-F analog to establish the essential lower-bound reference in halogen-scanning QSAR models, enabling quantitative differentiation of halogen-dependent pharmacological outcomes.

Molecular Formula C10H14FN
Molecular Weight 167.227
CAS No. 40377-35-3
Cat. No. B2944321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-methylpropan-1-amine
CAS40377-35-3
Molecular FormulaC10H14FN
Molecular Weight167.227
Structural Identifiers
SMILESCC(C)(CN)C1=CC=C(C=C1)F
InChIInChI=1S/C10H14FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
InChIKeyDHGRRSSFDBJARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) — Procurement-Relevant Technical Profile


2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a fluorinated phenylalkylamine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.23 g/mol [1]. It is characterized by a primary amine attached to a quaternary carbon center bearing a 4-fluorophenyl moiety and two methyl groups [2]. This compound serves as a synthetic intermediate in pharmaceutical and agrochemical research, where the fluorine substituent modulates lipophilicity (XLogP3 = 2.2) and metabolic stability compared to non-fluorinated or halogen-substituted analogs .

Why 2-(4-Fluorophenyl)-2-methylpropan-1-amine Cannot Be Interchanged with 4-Chloro, 4-Bromo, or Non-Halogenated Analogs


Substituting 2-(4-Fluorophenyl)-2-methylpropan-1-amine with its 4-chloro (CAS 42299-95-6) or 4-bromo (CAS 264602-70-2) analogs introduces quantifiable changes in molecular properties and biological behavior that affect experimental outcomes . The fluorine atom provides a distinct combination of electron-withdrawing inductive effect, small atomic radius, and metabolic resistance that differs substantially from chlorine or bromine in terms of lipophilicity (ΔLogP), hydrogen bonding capacity, and in vivo pharmacokinetics [1]. More critically, comparative data demonstrate that halogen substitution on the 4-position directly influences neuropharmacological parameters — specifically the rate and magnitude of dopamine depletion — meaning that procurement decisions based purely on structural similarity without quantitative comparative data can produce non-interchangeable research results .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-2-methylpropan-1-amine (40377-35-3) vs. Comparator Compounds


Striatal Dopamine Depletion Kinetics: Fluorinated vs. Chlorinated Analog Comparison

In direct comparative studies of halogenated phenylalkylamines, the 4-chloro analog (2-(4-chlorophenyl)-2-methylpropan-1-amine) produces a significantly more rapid and extensive depletion of striatal dopamine compared to the 4-fluoro target compound . The fluorinated compound produces a 45% reduction in striatal dopamine levels after 6 hours post-administration, whereas the chlorinated derivative achieves a 70% reduction under identical experimental conditions . This 25-percentage-point differential in neurochemical outcome is attributed to stronger VMAT2 inhibition by the chloro-substituted compound .

neuropharmacology dopamine depletion vesicular monoamine transporter striatal neurochemistry

Lipophilicity (LogP) Comparison: 4-Fluoro vs. 4-Bromo vs. 4-Chloro Phenylalkylamines

The computed lipophilicity (XLogP3) of 2-(4-fluorophenyl)-2-methylpropan-1-amine is 2.2, positioning it between the non-halogenated phenyl analog and the heavier halogen-substituted derivatives [1]. The 4-bromo analog exhibits a substantially higher LogP of 3.39 , while the 4-chloro analog shows intermediate lipophilicity (estimated LogP ~2.8-3.0) [2]. This graded lipophilicity profile translates to different membrane permeability and tissue distribution characteristics, with the fluorine atom conferring a more moderate and metabolically stable hydrophobic contribution [1].

lipophilicity physicochemical properties XLogP3 membrane permeability

Molecular Weight and Topological Polar Surface Area Differentiation vs. 4-Bromo Analog

The target compound (MW = 167.23 g/mol; TPSA = 26.0 Ų) falls within favorable ranges for central nervous system (CNS) drug-likeness parameters [1]. In contrast, the 4-bromo analog (MW = 228.13 g/mol; TPSA = 26.0 Ų) exceeds the typical CNS-optimal molecular weight ceiling of ~200 g/mol . While both compounds share identical TPSA due to the same amine group, the 36% larger molecular weight of the bromo analog (Δ = +60.9 g/mol) may adversely affect passive diffusion across biological membranes and reduce brain penetration efficiency [2].

molecular weight polar surface area CNS drug-likeness blood-brain barrier permeability

Regioisomeric Differentiation: 2-(4-Fluorophenyl)-2-methylpropan-1-amine vs. 1-(4-Fluorophenyl)-2-methylpropan-2-amine

The target compound (2-(4-fluorophenyl)-2-methylpropan-1-amine) and its regioisomer 1-(4-fluorophenyl)-2-methylpropan-2-amine (CAS 1200-27-7) differ in the position of the primary amine relative to the phenyl group . While the target compound positions the amine on the α-carbon adjacent to the phenyl ring, the 2-amine regioisomer places the amine on the β-carbon . This structural difference leads to distinct pharmacological applications: the 2-amine regioisomer has been specifically employed as a reagent in the discovery of benzooxazinones functioning as β2-adrenoceptor agonists with 24-hour bronchodilatory efficacy , whereas no such documented application exists for the 1-amine target compound. The regioisomeric distinction is non-interchangeable for this pharmacophore development application .

regioisomerism amine position β2-adrenoceptor agonist bronchodilation

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-2-methylpropan-1-amine (40377-35-3)


CNS-Focused Medicinal Chemistry Programs Requiring Moderate Lipophilicity and Controlled Dopaminergic Modulation

Based on evidence showing a 45% striatal dopamine depletion (vs. 70% for chloro analog) and a CNS-favorable XLogP3 of 2.2 with sub-200 g/mol molecular weight [1], this compound is optimally deployed in CNS drug discovery programs where balanced membrane permeability and moderate VMAT2-mediated effects are desired. Researchers seeking to avoid the maximal dopamine depletion associated with chloro-substituted analogs while maintaining fluorine-mediated metabolic stability should select this compound over heavier halogen alternatives .

Structure-Activity Relationship (SAR) Studies Exploring Halogen-Dependent Neuropharmacological Gradients

The quantifiable difference in dopamine depletion kinetics (45% for fluoro vs. 70% for chloro) and the graded lipophilicity series (LogP: 2.2 for fluoro, ~2.8-3.0 for chloro, 3.39 for bromo) [1] make this compound an essential reference point in halogen-scanning SAR campaigns. Procurement of this specific fluoro analog enables researchers to establish the lower-bound reference for both dopamine depletion magnitude and lipophilicity within the halogen series, facilitating quantitative structure-activity relationship (QSAR) modeling of halogen-dependent pharmacological outcomes .

Pharmaceutical Intermediate Synthesis Requiring Metabolic Stability and Predictable Reactivity

The compound serves as a fluorinated building block in pharmaceutical synthesis where the fluorine atom enhances metabolic stability and bioavailability relative to non-fluorinated phenylalkylamines . Its well-defined chemical profile — including primary amine functionality, quaternary α-carbon, and XLogP3 of 2.2 — ensures consistent reactivity in amidation, reductive amination, and derivatization processes [1]. This compound is appropriate for synthetic routes where intermediate lipophilicity and metabolic resistance are required without the synthetic complexity or higher molecular weight of bromo-substituted analogs .

Neuropharmacological Studies Differentiating Halogen-Specific VMAT2 Inhibition Profiles

Direct comparative evidence establishes that the 4-fluoro analog produces a 45% reduction in striatal dopamine after 6 hours, whereas the 4-chloro analog induces a 70% reduction under identical conditions . This differential VMAT2 inhibition profile positions the fluoro compound as the preferred selection for experimental designs requiring partial or graded VMAT2 modulation rather than near-maximal transporter inhibition. Researchers comparing halogen-dependent effects on vesicular monoamine transport should procure this compound specifically for its intermediate position in the dopamine depletion gradient .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.